3-Fluoro-2-(trifluoromethyl)aniline

Description

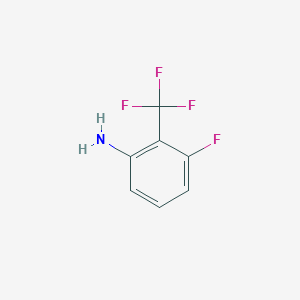

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMDWKFHBPDEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575754 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-22-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-(trifluoromethyl)aniline CAS number and properties

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of this compound, a critical fluorinated building block for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.

Core Identification and Significance

This compound, also known as 3-Fluoro-2-(trifluoromethyl)benzenamine, is a specialized aromatic amine whose strategic combination of fluorine and trifluoromethyl substituents makes it a highly valuable intermediate in modern organic synthesis.[1] Its unique electronic and steric properties are leveraged to create complex molecules with enhanced biological and material characteristics.

CAS Number: 123973-22-8[1][2][3]

Molecular Formula: C₇H₅F₄N[1][2]

The significance of this compound lies in the synergistic effect of its functional groups. The aniline core provides a reactive nucleophilic amine, while the ortho-trifluoromethyl (-CF₃) and meta-fluoro (-F) groups act as powerful electron-withdrawing agents. This arrangement profoundly influences the molecule's reactivity, guiding the regioselectivity of subsequent chemical transformations and imparting desirable properties to the final products.[4]

Physicochemical Properties

The physical and chemical data for this compound are crucial for its application in experimental design, reaction optimization, and process safety. The properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 123973-22-8 | [1][2][3] |

| Molecular Formula | C₇H₅F₄N | [1][2] |

| Molecular Weight | 179.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Solubility | Slightly soluble in water, more soluble in organic solvents like alcohols and ethers.[5] |

Note: Specific data such as boiling point, density, and melting point for this exact isomer are not consistently available across primary chemical databases. Data for closely related isomers like 2-Fluoro-3-(trifluoromethyl)aniline include a boiling point of 189 °C and a density of 1.39 g/mL at 25 °C, which can serve as a reasonable estimate for handling and reaction planning.[6]

Synthesis, Reactivity, and Mechanistic Insights

General Synthetic Approach

While a specific, detailed synthesis protocol for this compound is not publicly documented, its preparation logically follows established methodologies for synthesizing substituted trifluoromethylanilines. A common industrial approach involves the nitration of a corresponding substituted benzotrifluoride, followed by the reduction of the nitro group to an amine.[7]

The causality behind this two-step process is rooted in fundamental aromatic chemistry. The nitration step introduces a nitrogen-containing group that can be readily and selectively reduced to the desired amine functionality without affecting the stable C-F bonds of the trifluoromethyl group.

Caption: General synthetic workflow for trifluoromethylanilines.

Reactivity Profile

The reactivity of this compound is dictated by the interplay between its amine group and the electron-withdrawing substituents.

-

Amine Group: The -NH₂ group is nucleophilic and serves as a primary site for reactions such as acylation, alkylation, and diazotization, making it a versatile handle for building more complex molecular architectures.

-

Aromatic Ring: The powerful electron-withdrawing nature of the -CF₃ and -F groups deactivates the aromatic ring towards electrophilic substitution.[4] However, this same electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, particularly at positions activated by the fluoro and trifluoromethyl groups. This dual reactivity is a cornerstone of its utility in synthetic chemistry.

Core Applications in Drug Discovery and Materials Science

The primary application of this compound is as a high-value building block in the synthesis of active pharmaceutical ingredients (APIs) and, to a lesser extent, agrochemicals and specialty materials.[4][8]

The Trifluoromethyl Advantage in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design.[9] This is because the -CF₃ group can significantly enhance a drug candidate's profile in several ways:[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body.[10] This often leads to a longer half-life and improved bioavailability of the drug.

-

Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and reach its biological target.[8][10]

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the parent molecule, potentially leading to stronger and more specific interactions with the target protein or enzyme.

Caption: Standard laboratory safety workflow for handling anilines.

Conclusion

This compound (CAS 123973-22-8) is a quintessential example of a modern fluorinated building block. Its value is derived not just from its reactive potential but from the intrinsic properties that its unique substitution pattern confers upon target molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential to innovate and develop next-generation chemical entities.

References

- Yuanrui Biology (n.d.). This compound;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8.

- ChemBK (2024). This compound - Introduction.

- Google Patents (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Televax (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.

- Sinfoo (n.d.). Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications.

- Amerigo Scientific (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline (97%).

- Google Patents (2001). US6333434B1 - Preparation of trifluoromethylanilines.

- JoVE (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Journal of Biomedical Research & Environmental Sciences (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Request PDF (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- PubMed Central (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Wikipedia (2025). 3-(Trifluoromethyl)aniline.

- PubChem (n.d.). 3-(Trifluoromethyl)aniline.

Sources

- 1. scbt.com [scbt.com]

- 2. yuanruibio.com [yuanruibio.com]

- 3. 123973-22-8|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]

- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 8. innospk.com [innospk.com]

- 9. jelsciences.com [jelsciences.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Fluoro-2-(trifluoromethyl)aniline

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline

Introduction: A Strategic Building Block in Modern Chemistry

This compound, with CAS number 123973-22-8, is a highly functionalized aromatic amine that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic importance stems from the unique combination of a nucleophilic amine group with two distinct fluorine-containing substituents on the aromatic ring: a single fluorine atom and a trifluoromethyl (-CF3) group. This substitution pattern imparts a unique set of electronic and steric properties, making it a valuable synthon for introducing fluorinated moieties into complex target molecules.

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The additional fluorine atom further modulates the molecule's electronics and basicity. This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering practical insights for researchers and drug development professionals seeking to leverage its unique characteristics.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and application. The data presented herein is a consolidation of available information and predictive modeling, providing a robust foundation for experimental design.

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below. The presence of the dense trifluoromethyl group results in a relatively high density for an aniline derivative. Its predicted pKa is notably low for an aniline, a direct consequence of the powerful electron-withdrawing effects of both the ortho-CF3 and meta-F substituents, which delocalize the lone pair of electrons from the nitrogen atom, reducing its basicity.

| Property | Value | Source(s) |

| CAS Number | 123973-22-8 | [1][5][6] |

| Molecular Formula | C₇H₅F₄N | [1][2][5] |

| Molecular Weight | 179.11 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.383 g/mL | [2] |

| Boiling Point | 199.2 ± 35.0 °C (Predicted) | [2] |

| Flash Point | 89 °C | [2] |

| pKa | 0.45 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., alcohols, ethers) | [2] |

| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |

Spectroscopic Signature

While specific experimental spectra for this exact isomer are not widely published, a predictive analysis based on its structure allows for the anticipation of its spectroscopic signature. This is crucial for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is solvent-dependent.

-

¹³C NMR: Seven signals are expected: four for the aromatic carbons (two of which are quaternary) and one for the -CF₃ carbon. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Two signals are anticipated. A singlet for the single fluorine atom and a singlet for the -CF₃ group. The relative positions will depend on the specific NMR reference standard used.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands around 3350-3500 cm⁻¹). Strong C-F stretching bands will be prominent in the 1100-1350 cm⁻¹ region, often appearing as multiple sharp, intense peaks, which is a hallmark of the -CF₃ group.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 179. Fragmentation patterns would likely involve the loss of fluorine or the trifluoromethyl group.

Part 2: Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the amine group and the fluorinated aromatic ring.

Caption: Key reactive sites and functional influences on this compound.

Amine Group Reactivity

The primary amine is a versatile nucleophilic handle. However, its reactivity is tempered by two factors:

-

Electronic Withdrawal: The -CF₃ and -F groups significantly reduce the electron density on the nitrogen, making it a weaker nucleophile and a much weaker base compared to aniline.

-

Steric Hindrance: The ortho-trifluoromethyl group provides substantial steric bulk around the amine, potentially slowing reactions with sterically demanding electrophiles.

Despite these factors, the amine readily participates in fundamental organic transformations, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. Its most valuable application is in condensation reactions to form heterocyclic systems, which are prevalent in pharmaceuticals.

Aromatic Ring Reactivity

The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the substituents. Any substitution that does occur would be directed ortho and para to the strongly activating amino group. However, the ortho position is sterically blocked by the -CF₃ group, and the other ortho position is already substituted with fluorine. Therefore, electrophilic substitution, if forced, would predominantly occur at the position para to the amine (C-5 position).

Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction

A prime example of this molecule's utility is in the synthesis of fluorinated quinolone cores, which are scaffolds for many antibacterial and anticancer agents. The Gould-Jacobs reaction provides a reliable pathway.

Experimental Protocol: Synthesis of a 6-Fluoro-5-(trifluoromethyl)-4-quinolone derivative

This protocol is a representative example based on established methodologies for similar anilines.[7]

-

Step 1: Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Cool the reaction mixture and remove the ethanol byproduct under reduced pressure to yield the intermediate enamine, which is often used in the next step without further purification.

-

-

Step 2: Cyclization:

-

Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

Heat the mixture to ~250 °C (for Dowtherm A) or ~100 °C (for Eaton's reagent) for 15-30 minutes.

-

Cool the mixture to room temperature. If using Dowtherm A, the product often precipitates and can be collected by filtration. If using Eaton's reagent, the reaction is quenched by carefully pouring it onto ice, followed by neutralization to precipitate the product.

-

-

Step 3: Purification and Validation:

-

The crude solid is collected and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

The final product's identity and purity should be confirmed using NMR, MS, and melting point analysis. This self-validating system ensures the desired transformation has occurred.

-

Caption: Workflow for the Gould-Jacobs synthesis of a 4-quinolone core.

Part 3: Role in Drug Design and Development

The strategic incorporation of this compound into drug candidates is a deliberate choice to modulate multiple pharmacokinetic and pharmacodynamic properties.

Caption: Impact of fluoro-substituents on key drug-like properties.

The -CF₃ group is particularly impactful. Its high lipophilicity (Hansch parameter π ≈ 0.88) can enhance a molecule's ability to cross cellular membranes.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When placed at a metabolically vulnerable position on a drug scaffold, it can significantly increase the compound's half-life. The additional fluorine atom can also form specific hydrogen bonds or dipole interactions within a target protein's binding pocket, potentially increasing potency and selectivity.

Part 4: Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate care. It is classified as a hazardous substance and is toxic if swallowed, inhaled, or absorbed through the skin.[2][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. It is combustible and should be kept away from heat and open flames.[2][9]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[2] Storing under an inert gas like argon or nitrogen is advised to prevent degradation.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic and steric profile, born from the ortho-trifluoromethyl and meta-fluoro substituents, provides chemists with a powerful building block to create novel molecules with enhanced properties. A thorough understanding of its physicochemical characteristics, reactivity, and safety protocols is essential for unlocking its full potential in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- This compound; 2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8. Yuan-Ye Bio. [Link]

- This compound. ChemBK. [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- 3-(Trifluoromethyl)aniline. Solubility of Things. [Link]

- 3-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]

- Preparation of trifluoromethylanilines.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

- 2-Fluoro-3-(trifluoromethyl)aniline (97%). Amerigo Scientific. [Link]

- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N. PubChem. [Link]

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- 2-Fluoro-3-(trifluoromethyl)aniline [FTIR] Spectrum. SpectraBase. [Link]

- 2-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]

- 3-(Trifluoromethyl)aniline. Wikipedia. [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. yuanruibio.com [yuanruibio.com]

- 6. 123973-22-8|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Fluoro-2-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aniline derivative, featuring both a fluorine and a trifluoromethyl group, imparts valuable physicochemical properties to target molecules. This document details the most direct and industrially relevant synthetic route, the catalytic hydrogenation of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene, and explores a potential alternative pathway involving nucleophilic aromatic substitution. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring a deep understanding of the chemical transformations.

Introduction: The Significance of this compound

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa, improve bioavailability, and influence conformation. This compound presents a valuable scaffold that combines these advantageous features, making it a highly sought-after intermediate for the synthesis of complex organic molecules with tailored biological activities.

This guide is structured to provide researchers and process chemists with a thorough understanding of the synthesis of this important compound, enabling them to make informed decisions in their research and development endeavors.

Primary Synthesis Pathway: Catalytic Hydrogenation of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene

The most direct and efficient route to this compound is the reduction of the corresponding nitro compound, 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene. This precursor is commercially available, making this pathway highly attractive for both laboratory-scale synthesis and industrial production. The core of this transformation is the selective reduction of the nitro group to an amine, a reaction for which catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the ease of product isolation.[1]

Mechanistic Insights

The catalytic hydrogenation of a nitroaromatic compound is a six-electron reduction that proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum, or Raney Nickel. The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the nitroaromatic substrate and molecular hydrogen are adsorbed onto the surface of the catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Reduction: The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) intermediate, and finally to the amino (-NH2) group.

-

Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity, minimizing potential side reactions such as hydrodefluorination.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a widely used and robust catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity under relatively mild conditions.

Materials:

-

2-Fluoro-1-nitro-3-(trifluoromethyl)benzene

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH), reagent grade

-

Hydrogen gas (H2)

-

Nitrogen gas (N2) or Argon (Ar)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Inerting the Reaction Vessel: In a round-bottom flask of appropriate size, place the 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene.

-

Solvent Addition: Add methanol or ethanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate). Caution: Pd/C is pyrophoric, especially when dry. Handle with care in an inert atmosphere.[2]

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen or argon.

-

Catalyst Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst is highly pyrophoric and should be kept wet with water or solvent and disposed of appropriately.[2]

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Alternative Catalytic System: Raney Nickel

Raney Nickel is another highly effective catalyst for the reduction of nitro groups.[3][4] It is often used in industrial settings due to its lower cost compared to palladium catalysts. The procedure is similar to that with Pd/C, though reaction conditions such as temperature and pressure may need to be optimized.

Key Considerations for Raney Nickel:

-

Activity: Raney Nickel is a very active catalyst and can sometimes lead to over-reduction or side reactions if not carefully controlled.

-

Safety: Like Pd/C, Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere and kept wet.[3]

-

Work-up: The fine particulate nature of Raney Nickel can sometimes make filtration more challenging. A thick pad of Celite® is recommended.

Data Summary: Comparison of Catalytic Systems

| Catalyst | Typical Loading (mol%) | Pressure (atm) | Temperature (°C) | Solvent | Advantages | Disadvantages |

| 10% Pd/C | 1-5 | 1-4 | 20-40 | MeOH, EtOH | High activity, good selectivity, widely used.[5] | Higher cost than Raney Ni. |

| Raney Ni | 5-10 (w/w) | 1-10 | 20-60 | EtOH, MeOH | Lower cost, high activity.[3][4] | Pyrophoric, filtration can be challenging. |

Diagram of the Primary Synthesis Pathway:

Caption: Catalytic Hydrogenation of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene.

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative, though likely more complex, approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy would typically start with a di- or tri-substituted benzotrifluoride precursor and introduce the amino group in a key step.

Rationale and Potential Precursors

The SNAr mechanism requires an aromatic ring that is activated by electron-withdrawing groups and a good leaving group (typically a halide). In this context, a plausible precursor would be a di-halogenated benzotrifluoride, such as 1,3-difluoro-2-(trifluoromethyl)benzene or a related chloro-fluoro derivative. The strong electron-withdrawing effect of the trifluoromethyl group and the adjacent fluorine atom would activate the ring towards nucleophilic attack by an ammonia source.

General Experimental Considerations for SNAr Amination

The amination of an activated aryl halide can be achieved using various ammonia surrogates or ammonia itself under pressure.

Potential Reagents:

-

Aqueous or anhydrous ammonia

-

Sodium amide (NaNH2)

-

A protected amine followed by deprotection

General Conditions:

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is typically used.

-

Temperature: Elevated temperatures are often required to drive the reaction to completion.

-

Pressure: If using ammonia gas, the reaction is typically carried out in a sealed pressure vessel.

-

Catalysis: In some cases, a copper catalyst may be employed to facilitate the amination reaction.

Diagram of the Alternative Synthesis Pathway:

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Safety Considerations

-

Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas under pressure. Reactions should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment must be used. The pyrophoric nature of Pd/C and Raney Nickel requires careful handling under an inert atmosphere and proper disposal procedures.[2][3]

-

SNAr Reactions: Many polar aprotic solvents (DMSO, DMF) have specific health and safety considerations. Reactions involving ammonia under pressure must be performed in suitable pressure vessels with appropriate safety precautions.

Conclusion

The synthesis of this compound is most effectively and directly achieved through the catalytic hydrogenation of the commercially available precursor, 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene. This method is robust, high-yielding, and amenable to scale-up. While alternative routes such as nucleophilic aromatic substitution are mechanistically plausible, they are likely to be more challenging to develop and optimize. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable building block for their drug discovery and development programs.

References

- Hydrogenation (atmospheric pressure) with Pd/C.

- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. (2023).

- Raney nickel. In Wikipedia.

- A method for preparing polyhalogenated p-trifluoromethylanilines. Google Patents. (2011).

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. (2016).

- Raney Nickel Catalyst. Vineeth Precious Catalysts Pvt. Ltd.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- This compound;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8. Yuan-Ye Bio.

- 3-(Trifluoromethyl)aniline. In Wikipedia.

- Directed nucleophilic aromatic substitution reaction. Chemical Communications. (2021).

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. (2025).

- Preparation of trifluoromethylanilines. Google Patents. (2001).

Sources

discovery and history of trifluoromethylated anilines

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Anilines

Abstract

The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly to form trifluoromethylated anilines, represents a cornerstone of modern medicinal and agricultural chemistry. These scaffolds are integral to a multitude of leading pharmaceuticals and crop protection agents, owing to the profound impact of the CF₃ group on molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive exploration of the historical evolution, discovery, and synthetic maturation of trifluoromethylated anilines. We will trace the journey from the foundational halogen exchange reactions of the late 19th century to the sophisticated direct trifluoromethylation methods of the 21st century, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key synthetic transformations.

Introduction: The Rise of a Privileged Scaffold

The trifluoromethyl group is a unique functional moiety, often described as a "super methyl" group. Its strong electron-withdrawing nature, high lipophilicity, and significant metabolic stability make it a powerful tool in molecular design.[1][2] When appended to an aniline ring, the resulting structure becomes a versatile building block for creating complex, biologically active molecules.[3] The CF₃ group can dramatically alter the basicity of the aniline nitrogen, enhance membrane permeability, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2][4]

The journey to harness the power of this functional group was not straightforward. Early organofluorine chemistry was hampered by the extreme reactivity of elemental fluorine and the limited availability of fluorinating reagents. The history of trifluoromethylated anilines is therefore a story of chemical ingenuity, marked by the development of novel reagents and catalytic systems that transformed the synthesis from a hazardous art to a predictable science. This guide will illuminate this progression, providing researchers and drug development professionals with a deep understanding of the foundational chemistry and modern applications of this critical molecular class.

Foundational Discoveries: The Dawn of Aromatic Trifluoromethylation

The story of trifluoromethylated aromatics begins not with anilines, but with the pioneering work on simpler benzene derivatives. The biological significance of the trifluoromethyl group was first noted around 1928, but intensive research began in the mid-1940s.[5] However, the synthetic chemistry that enabled this research dates back even further.

The Swarts Reaction: A Gateway to Benzotrifluorides

The first practical method for introducing fluorine into organic compounds was developed by the Belgian chemist Frédéric Swarts in 1892.[6][7][8] The Swarts reaction originally involved the halogen exchange of alkyl or aryl chlorides and bromides with metal fluorides, such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony(V) salt.[7][8][9]

A key industrial application of this principle was the synthesis of benzotrifluoride from benzotrichloride. This transformation laid the groundwork for the entire class of trifluoromethylated aromatics. In the 1930s, companies like Kinetic Chemicals and IG Farben adapted this process for large-scale production, replacing the costly and toxic antimony fluorides with anhydrous hydrogen fluoride (HF), a more economical and potent reagent.[6][10]

The industrial synthesis of benzotrifluoride, the parent scaffold for many trifluoromethylated anilines, follows this classic pathway. It begins with the free-radical chlorination of toluene to produce benzotrichloride, which is then subjected to halogen exchange with HF.[6][10]

Caption: Classic industrial pathway to trifluoromethylated anilines.

The Evolution of Synthesis: From Building Blocks to Direct Functionalization

The synthetic approaches to trifluoromethylated anilines can be broadly divided into two categories: (1) functionalization of a pre-existing benzotrifluoride core and (2) direct trifluoromethylation of an aniline derivative.

The Classical Approach: Nitration and Reduction

For decades, the most reliable and scalable method to produce trifluoromethylated anilines was to first synthesize the corresponding nitrobenzotrifluoride and then reduce the nitro group.[11] This multi-step process, while robust, lacks flexibility and is often incompatible with sensitive functional groups.

Causality: The choice of this pathway was dictated by the available technology. The CF₃ group is a strongly deactivating, meta-directing substituent in electrophilic aromatic substitution. Therefore, nitrating benzotrifluoride reliably yields 3-nitrobenzotrifluoride. Subsequent reduction of the nitro group to an amine is a high-yielding and well-understood transformation, typically accomplished via catalytic hydrogenation or using reducing metals like iron or tin in acidic media.

Protocol 1: Synthesis of 3-(Trifluoromethyl)aniline from Benzotrifluoride

Step 1: Nitration of Benzotrifluoride

-

To a cooled (0-5 °C) flask containing a stirred mixture of 96% sulfuric acid (564 g) and fuming nitric acid (564 g), add benzotrifluoride (1000 g) dropwise over 4 hours, maintaining the temperature below 10 °C.[11]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and water. The organic layer, primarily 3-nitrobenzotrifluoride, will separate.

-

Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Reduction of 3-Nitrobenzotrifluoride

-

In a pressure vessel, combine 3-nitrobenzotrifluoride (100 g), ethanol (500 mL), and 5% Palladium on Carbon (Pd/C) catalyst (2 g).

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.

-

Heat the mixture to 50 °C and stir vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3-(trifluoromethyl)aniline.

-

Purify the product by vacuum distillation to obtain a colorless liquid.[12]

Modern Direct Trifluoromethylation Strategies

The limitations of the classical approach spurred the development of methods to directly install a CF₃ group onto an aromatic ring, including anilines. These modern strategies offer greater synthetic flexibility and are often more amenable to late-stage functionalization in drug discovery.[13]

Caption: Modern strategies for the direct trifluoromethylation of anilines.

Radical Trifluoromethylation: This approach generates a trifluoromethyl radical (CF₃•), which then adds to the aromatic ring.

-

Reagents: Early methods used sources like trifluoroiodomethane (CF₃I).[6] A significant breakthrough was the development of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), which generates CF₃• upon oxidation.[6]

-

Causality & Insights: Radical reactions often suffer from poor regioselectivity with simple anilines. However, the advent of photoredox catalysis has provided milder and more controllable conditions, enabling the trifluoromethylation of complex molecules and heterocycles with improved selectivity.[13][14]

Electrophilic Trifluoromethylation: This strategy utilizes reagents that deliver an electrophilic trifluoromethyl equivalent ("CF₃⁺").

-

Reagents: This class is dominated by hypervalent iodine compounds, famously the Togni reagents , and sulfonium salts like the Umemoto reagents .[6][15] These reagents are typically shelf-stable solids and react with a wide range of nucleophiles, including electron-rich anilines.[15][16]

-

Causality & Insights: Electrophilic trifluoromethylation of anilines typically results in substitution at the ortho and para positions.[15] The reaction is often high-yielding and tolerates a broad range of functional groups, making it exceptionally valuable for medicinal chemistry.[17] The mechanism is thought to proceed via either a polar substitution or a single-electron transfer (SET) pathway.[6]

Transition-Metal-Catalyzed Trifluoromethylation: These methods use metals like copper and palladium to mediate the formation of the Ar-CF₃ bond.[18]

-

Reagents & Approach: This is a vast field that includes the coupling of aryl halides or boronic acids with a CF₃ source. For instance, an iodoaniline can be coupled with a nucleophilic CF₃ source like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a copper or palladium catalyst.[13][18] More advanced methods involve the direct C-H trifluoromethylation directed by a coordinating group on the substrate.[10]

-

Causality & Insights: Metal-catalyzed reactions offer excellent control over regioselectivity, as the site of trifluoromethylation is predetermined by the position of the leaving group (e.g., halide) or the directing group. This precision is critical for complex molecule synthesis but requires pre-functionalization of the aniline starting material.[10]

Physicochemical Properties and Key Applications

The introduction of a CF₃ group profoundly alters the properties of the parent aniline molecule. These changes are the primary drivers for its widespread use in bioactive compounds.

Table 1: Comparison of Physicochemical Properties

| Property | Aniline | 3-(Trifluoromethyl)aniline | Rationale for Change |

| pKa (of conjugate acid) | ~4.6 | ~3.5 | The strongly electron-withdrawing CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.[5] |

| Lipophilicity (logP) | ~0.9 | ~2.5 | The CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen atom, increasing the molecule's ability to cross biological membranes.[1][2] |

| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic breakdown (e.g., by cytochrome P450 enzymes).[2] |

Role in Pharmaceuticals

Trifluoromethylated anilines are key structural motifs in numerous FDA-approved drugs. The CF₃ group often serves as a bioisostere for a chlorine atom or a methyl group, providing similar steric bulk but with vastly different electronic properties.[2][5]

Table 2: Examples of Commercial Products Derived from Trifluoromethylated Anilines

| Compound | Class | Application | Trifluoromethylaniline Precursor |

| Fluoxetine (Prozac) | Pharmaceutical | Antidepressant (SSRI)[5][19] | 4-(Trifluoromethyl)aniline derivative |

| Leflunomide | Pharmaceutical | Anti-rheumatic (DMARD)[6] | 4-(Trifluoromethyl)aniline |

| Celecoxib (Celebrex) | Pharmaceutical | Anti-inflammatory (COX-2 Inhibitor)[5][6] | 4-(Trifluoromethyl)aniline derivative |

| Trifluralin | Agrochemical | Herbicide[5] | Dinitro-trifluoromethylaniline derivative |

| Fipronil | Agrochemical | Insecticide[6] | Trifluoromethylpyrazole derived from aniline |

| Fluazinam | Agrochemical | Fungicide[6] | Dichloro-trifluoromethylaniline derivative |

Role in Agrochemicals

In the agrochemical industry, trifluoromethylated anilines are vital intermediates for producing high-performance herbicides, insecticides, and fungicides.[20][21][22][23] The CF₃ group enhances the biological activity and environmental persistence of these agents, leading to more effective crop protection.[1][20][24] For example, dinitroaniline herbicides containing a trifluoromethyl group are widely used for weed management in various crops.[5]

Conclusion and Future Perspectives

The history of trifluoromethylated anilines is a microcosm of the evolution of synthetic organic chemistry. From the brute-force halogen exchange reactions of Swarts to the elegant and highly selective photoredox and metal-catalyzed methods of today, the journey reflects a relentless pursuit of efficiency, safety, and precision. The development of shelf-stable, electrophilic trifluoromethylating reagents like the Togni and Umemoto families has been particularly transformative, placing these once-exotic modifications firmly into the standard toolkit of the medicinal chemist.

Looking forward, research continues to push the boundaries. The development of catalytic, asymmetric methods for installing trifluoromethyl groups on or near aniline scaffolds is an active area of investigation.[6] Furthermore, as our understanding of radical and photoredox chemistry deepens, even more efficient and selective methods for direct C-H trifluoromethylation are on the horizon. The trifluoromethylated aniline scaffold, born from the harsh conditions of 19th-century industrial chemistry, will undoubtedly remain a privileged and indispensable component in the design of future medicines and advanced materials.

References

- Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethyl group - Wikipedia. (n.d.).

- The Role of Trifluoromethylanilines in Modern Agrochemical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Grushin, V. V. (2010). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 110(7), 4364-4428.

- Trifluoromethylation - Wikipedia. (n.d.).

- Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6613.

- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). TUODA (Zhangjiagang) Chemical Co., Ltd.

- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Le, C., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications.

- Wang, R. W., et al. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate.

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.

- Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 45(6), 931-942.

- The Role of Trifluoromethylated Anilines in Modern Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896.

- Markiewicz, J. T., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597.

- Zhou, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(2), 166-180.

- Wang, R. W., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53610.

- Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. (Master of Science thesis, Dublin City University).

- Knauber, T., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 53(43), 11591-11594.

- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- CK-12 Foundation. (n.d.). Define the Swarts reaction.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate.

- Chemistry Swarts Reaction. (n.d.). Sathee Jee.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.

- Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55.

- Mechanism for trifluoromethylation of aniline. (n.d.). ResearchGate.

- Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science.

- Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry.

- 3-(Trifluoromethyl)aniline - Wikipedia. (n.d.).

- US Patent 6,333,434 B1 - Preparation of trifluoromethylanilines. (2001). Google Patents.

- Swarts fluorination - Wikipedia. (n.d.).

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025). ResearchGate.

- Describe the swart's reactions with example. (2024). Filo.

- Swarts reaction mechanism. (n.d.). BYJU'S.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. SECTION ‘B’ ( 2 \times 2 = 4 11) Describe the swart's reactions with exam.. [askfilo.com]

- 10. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 12. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. chemimpex.com [chemimpex.com]

- 23. tuodaindus.com [tuodaindus.com]

- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group on an Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto an aniline scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical analysis of the profound electronic and steric effects the CF₃ group imparts, which fundamentally alters the reactivity of the aniline ring and its amino functionality. We will explore the underlying principles governing these changes, from the modulation of basicity to the altered regioselectivity and rates of electrophilic and nucleophilic aromatic substitution reactions. This document serves as a detailed resource, integrating established theory with practical, field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Principles: The Electronic Nature of the Trifluoromethyl Group

The trifluoromethyl group is a unique and powerful modulator of molecular properties due to its intense electron-withdrawing nature.[1][3][4] This characteristic stems from the high electronegativity of the three fluorine atoms, creating a strong inductive effect (-I) that pulls electron density away from the attached aromatic ring.[4][5]

1.1. Inductive and Resonance Effects

Unlike classic activating groups (e.g., -NH₂, -OH) that donate electron density via resonance (+R) and activating alkyl groups that donate via induction (+I), the CF₃ group is strongly deactivating. Its primary mode of electron withdrawal is through the sigma bond framework (inductive effect). While hyperconjugation involving C-F bonds is debated, the overwhelming consensus is that the inductive effect is the dominant factor in its electronic influence.

1.2. Hammett Constants: Quantifying the Effect

The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction's rate or equilibrium.[6] The CF₃ group possesses large, positive sigma (σ) values, confirming its strong electron-withdrawing capabilities.

| Substituent | σ_meta_ | σ_para_ | σ⁺para |

| -CH₃ | -0.07 | -0.17 | -0.31 |

| -Cl | +0.37 | +0.23 | +0.11 |

| -NO₂ | +0.71 | +0.78 | +0.79 |

| -CF₃ | +0.44 | +0.57 | +0.61 |

| Data sourced from various Hammett constant tables.[7][8] |

These values illustrate that the CF₃ group is one of the most potent electron-withdrawing groups, surpassed only by groups like nitro (-NO₂) and cyano (-CN).[9] This property is central to all the reactivity changes discussed below.

Impact on the Aniline Moiety: Basicity and Nucleophilicity

The primary consequence of attaching a CF₃ group to an aniline ring is a dramatic reduction in the basicity of the amino group.

2.1. pKa Reduction

The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring. The strongly electron-withdrawing CF₃ group further pulls this electron density away from the nitrogen, making the lone pair less available to accept a proton. This results in a significantly lower pKa for the corresponding anilinium ion compared to unsubstituted aniline.

| Compound | pKa of Conjugate Acid |

| Aniline | ~4.6[10] |

| 3-(Trifluoromethyl)aniline | ~3.5[11] |

| 4-(Trifluoromethyl)aniline | ~2.7 |

| pKa values can vary slightly depending on measurement conditions. |

This decreased basicity is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and membrane permeability.[10]

Diagram: Influence of CF₃ on Aniline Basicity

Caption: The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, lowering basicity.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The -NH₂ group is a powerful activating, ortho, para-directing group in EAS.[12] However, the presence of a CF₃ group fundamentally alters this behavior by strongly deactivating the ring.

3.1. Ring Deactivation

The CF₃ group withdraws electron density from the entire aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles.[5] Reactions like nitration, halogenation, or Friedel-Crafts alkylation require much harsher conditions compared to unsubstituted aniline.

3.2. Directing Effects: A Competition

A fascinating interplay of directing effects occurs.

-

The Amino Group (-NH₂): Remains a strong ortho, para-director due to its ability to stabilize the cationic intermediate (arenium ion) through resonance.

-

The Trifluoromethyl Group (-CF₃): Is a deactivating, meta-director.[5] It destabilizes the arenium ion, particularly when the positive charge is on the carbon adjacent to it (which occurs in ortho and para attack).[5]

Diagram: Arenium Ion Stability in EAS

Caption: Competition between the activating -NH₂ and deactivating -CF₃ groups during EAS.

Outcome: The powerful resonance donation of the amino group typically wins, meaning substitution still occurs primarily at the ortho and para positions relative to the -NH₂ group. However, the reaction rate is drastically reduced. In many cases, protection of the amino group (e.g., as an acetanilide) is necessary to prevent oxidation and control reactivity.

Protocol: Monobromination of 4-(Trifluoromethyl)aniline

This protocol illustrates the need for controlled conditions due to the competing electronic effects. Direct bromination of aniline yields the 2,4,6-tribromo product instantly.[13] For the trifluoromethyl derivative, achieving selective monobromination requires protection of the amine.

Step 1: Protection of the Amino Group

-

Dissolve 10.0 g of 4-(trifluoromethyl)aniline in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise.

-

Add 1.2 equivalents of triethylamine to scavenge the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor completion by TLC. Upon completion, wash the mixture with 1 M HCl, then saturated NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-acetamido-benzotrifluoride.

Step 2: Electrophilic Bromination

-

Dissolve the crude 4-acetamido-benzotrifluoride in 100 mL of glacial acetic acid.

-

Add 1.05 equivalents of N-bromosuccinimide (NBS).

-

Stir the mixture at room temperature for 12-18 hours, protected from light.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

Step 3: Deprotection

-

Suspend the crude bromo-acetanilide in a 1:1 mixture of ethanol and 6 M HCl (100 mL).

-

Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.

-

Cool the mixture to room temperature and neutralize carefully with solid NaOH until pH > 10.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield 2-bromo-4-(trifluoromethyl)aniline.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the CF₃ group, which hinders EAS, powerfully activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[14] This is particularly true when the CF₃ group is positioned ortho or para to a suitable leaving group (e.g., F, Cl, NO₂).

4.1. Ring Activation and Stabilization of the Meisenheimer Complex

SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[15] The stability of this intermediate is the key to the reaction's feasibility. The CF₃ group is exceptionally effective at stabilizing this negative charge through its inductive effect, thereby lowering the activation energy for its formation.[15]

Diagram: SNAr Workflow and CF₃ Stabilization

Caption: The CF₃ group facilitates SɴAr by stabilizing the key Meisenheimer intermediate.

4.2. Synthetic Utility

This activation is synthetically powerful. For example, in polyhalogenated benzotrifluorides, ammonolysis can be used to install an amino group, a reaction that would be impossible on a non-activated ring.[16] This provides a direct route to polyhalogenated trifluoromethyl anilines, which are important intermediates for agrochemicals.[16]

Applications in Drug Discovery and Materials Science

The unique reactivity profile of trifluoromethyl-substituted anilines makes them invaluable building blocks.

-

Tuning Pharmacokinetics: The CF₃ group enhances lipophilicity and metabolic stability.[3] Replacing a metabolically labile methyl group with a robust CF₃ group is a common strategy to increase a drug's half-life.[3]

-

Modulating Binding Affinity: The strong dipole and electron-withdrawing nature of the CF₃ group can alter hydrogen bonding and electrostatic interactions with biological targets, often improving potency and selectivity.[1][3]

-

Building Blocks for Heterocycles: The aniline nitrogen serves as a key nucleophile for constructing a vast array of heterocyclic scaffolds that form the core of many therapeutic agents.[17]

-

Advanced Materials: The electronic properties imparted by the CF₃ group are exploited in the development of organic electronic materials and organocatalysts.[4]

Many FDA-approved drugs contain the trifluoromethyl-aryl motif, including the antidepressant Fluoxetine and the anti-cancer agent Sorafenib , underscoring the importance of this structural unit.[18][19]

Conclusion

The trifluoromethyl group is not merely a passive substituent; it is a powerful controller of reactivity on the aniline ring. Its profound electron-withdrawing nature decreases the basicity of the amino group, deactivates the ring towards electrophilic attack, and strongly activates it for nucleophilic substitution. Understanding the principles behind these effects—inductive withdrawal, intermediate stabilization, and the interplay with the aniline's own electronic contributions—is essential for any scientist working in drug development or synthetic chemistry. By mastering the reactivity of this unique functional group, researchers can more effectively design and synthesize novel molecules with tailored chemical, physical, and biological properties.

References

- A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents.Synthetic Communications.

- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids.Rates and Equilibria of Organic Reactions, Wiley, 1963.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.JoVE (Journal of Visualized Experiments).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PMC - PubMed Central.

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.Quick Company.

- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.NINGBO INNO PHARMCHEM CO.,LTD.

- Selective Transformations of Aromatic Trifluoromethyl Groups.TCI Chemicals.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(Trifluoromethyl)aniline hydrochloride | 2646-97-1.Benchchem.

- The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).YouTube.

- 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375.PubChem.

- Selection of Hammett constant σ + values for selected functional...ResearchGate.

- Table 13.1 Selected Hammett substituent constants and susceptibility factors.Source unavailable.

- TmpF6 - Electrophilic Substitution Reaction of Aniline | PDF.Scribd.

- Trifluoromethylation.Wikipedia.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.

- Hammett equation.Wikipedia.

- Electrophilic Substitution Reaction of Anilines.BYJU'S.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. global.oup.com [global.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. nbinno.com [nbinno.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Fluoro-2-(trifluoromethyl)aniline

<

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-2-(trifluoromethyl)aniline (CAS 123973-22-8)[1][2], a key building block in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectral features, this guide aims to facilitate the accurate identification and characterization of this compound in complex research and development settings.

Introduction: The Structural Significance of this compound

This compound is an aromatic amine characterized by the presence of two electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, on the aniline ring. The relative positions of the amino (-NH₂), fluoro (-F), and trifluoromethyl (-CF₃) groups create a unique electronic environment that significantly influences its chemical reactivity and its spectroscopic properties. A thorough understanding of its spectral data is paramount for confirming its structure, assessing its purity, and predicting its behavior in chemical reactions.

This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a logical framework for interpretation based on fundamental principles of spectroscopy and established empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights, with the added complexity and informational richness of fluorine-19 (¹⁹F) couplings.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the three substituents.

Expected Spectral Features:

-

Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine-19 nucleus. The electron-withdrawing nature of the fluoro and trifluoromethyl groups will generally shift these protons downfield. The coupling between protons and fluorine (H-F coupling) can be observed over two to four bonds (²JHF, ³JHF, ⁴JHF) and will further split the proton signals.[3]

Interpreting the Causality:

The ortho- and para-positions relative to the activating amino group are expected to be more shielded (upfield) compared to the meta-position. However, the strong electron-withdrawing effects of the adjacent fluoro and trifluoromethyl groups will counteract this, leading to a complex interplay of shielding and deshielding effects. The analysis of the coupling constants is crucial for the unambiguous assignment of each aromatic proton.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of fluorine introduces additional complexity in the form of carbon-fluorine (C-F) couplings, which are invaluable for structural assignment.

Expected Spectral Features:

-

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[4] The one-bond C-F coupling constant (¹JCF) is typically large, around 270-280 Hz.[4] The chemical shift for a CF₃ group attached to an aromatic ring is expected in the range of 120-130 ppm.[5]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will show distinct signals. The carbons directly bonded to fluorine and the trifluoromethyl group will exhibit large one-bond and two-bond C-F couplings, respectively. The other aromatic carbons will also show smaller two-, three-, and four-bond C-F couplings (²JCF, ³JCF, ⁴JCF), which aids in their assignment.[6][7][8] The carbon attached to the amino group (C-N) will be shielded relative to the others.

Data Summary: NMR Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | |||

| -NH₂ | Variable (broad) | Singlet (broad) | - |

| Ar-H | ~6.5 - 7.5 | Complex Multiplets | JHH (ortho, meta, para), JHF (²J, ³J, ⁴J) |

| ¹³C | |||

| -CF₃ | ~120 - 130 | Quartet | ¹JCF ≈ 270-280 |

| C-F | ~155 - 165 | Doublet | ¹JCF ≈ 240-250 |

| C-CF₃ | ~130 - 140 | Quartet | ²JCF ≈ 30-40 |

| C-NH₂ | ~140 - 150 | Singlet or small couplings | - |

| Other Ar-C | ~110 - 130 | Doublets or Quartets (due to C-F coupling) | JCF (variable) |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and match the probe for ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons.

-

Consider using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though not strictly necessary for this molecule, it is good practice).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features:

-

N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[9][10] The two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-N Stretching: Aromatic amines show a C-N stretching absorption in the range of 1250-1335 cm⁻¹.[9]

-

C-F and C-CF₃ Stretching: Strong absorptions corresponding to the C-F and C-CF₃ stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[11] These bands are often intense and can be complex.

-

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A primary amine N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹.[9]

Data Summary: Key IR Absorptions

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |

| C-F and C-CF₃ Stretch | 1000 - 1400 | Strong, Complex |

Experimental Protocol: IR Spectrum Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.

Expected Spectral Features:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (179.11 g/mol ).[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic amines and trifluoromethyl-substituted compounds include:

-

Loss of a hydrogen radical (-H•): Leading to an [M-1]⁺ ion.

-

Loss of the trifluoromethyl radical (•CF₃): This would result in a fragment at m/z 110. The stability of the resulting cation will determine the likelihood of this fragmentation.